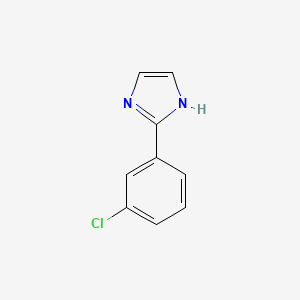

2-(3-chlorophenyl)-1H-imidazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-chlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLOWGEPXGATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311776 | |

| Record name | 2-(3-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27423-81-0 | |

| Record name | 2-(3-Chlorophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27423-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 245204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027423810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Routes for 2-(3-chlorophenyl)-1H-imidazole

Direct synthesis of this compound typically involves the formation of the imidazole (B134444) core in a single or multi-step sequence from readily available starting materials.

Condensation Reactions and Variations

A common variation of this reaction utilizes ammonium (B1175870) acetate (B1210297) as a source of ammonia (B1221849). The synthesis generally proceeds by reacting 3-chlorobenzaldehyde (B42229) with glyoxal (B1671930) in the presence of ammonium acetate. The resulting intermediate then undergoes cyclization to form the imidazole ring. evitachem.com This process is often carried out under acidic conditions, with acetic acid in a solvent such as ethanol (B145695) being a typical choice to catalyze the cyclization step. evitachem.com

The general reaction scheme is as follows:

A representative scheme of the Debus-Radziszewski reaction for the synthesis of this compound.

While specific yield and detailed reaction conditions for the direct synthesis of this compound via this classic method are not extensively detailed in readily available literature, the general principles of the Debus-Radziszewski reaction provide a solid foundation for its preparation.

One-Pot Synthesis Approaches

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot syntheses. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates, thereby saving time, reagents, and reducing waste. For the synthesis of 2-aryl-imidazoles, one-pot methodologies are particularly attractive.

While a specific one-pot procedure exclusively for this compound is not prominently documented, the synthesis of structurally similar 2,4,5-trisubstituted imidazoles often employs one-pot strategies. For instance, the reaction of an aryl aldehyde, a 1,2-dicarbonyl compound (like benzil), and ammonium acetate in the presence of a catalyst can afford highly substituted imidazoles in a single step. These methodologies could potentially be adapted for the synthesis of this compound by using glyoxal instead of a substituted dicarbonyl compound.

Catalytic Synthesis Applications for Imidazole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to imidazole derivatives with improved yields, milder reaction conditions, and enhanced selectivity. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of the imidazole scaffold.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been employed in the synthesis of imidazole derivatives. Various transition metal complexes and organic molecules have been shown to catalyze the formation of the imidazole ring. For instance, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the synthesis of polysubstituted imidazoles.

While specific applications of homogeneous catalysts for the direct synthesis of this compound are not widely reported, the broader success of these catalysts in related transformations suggests their potential applicability.

Heterogeneous Catalysis Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. This makes them particularly suitable for sustainable and industrial-scale synthesis.

Recent research has highlighted the efficacy of metal-based nanocomposites as heterogeneous catalysts for the synthesis of substituted imidazoles. One such promising catalyst is a ZnO/CuI/PPy nanocomposite. dntb.gov.uanih.govrsc.org This nanocomposite has been successfully employed in the one-pot synthesis of biologically active 2,4,5-trisubstituted imidazoles under solvent-free conditions. nih.govrsc.org

The synthesis involves the reaction of an aldehyde, benzil, and ammonium acetate in the presence of the ZnO/CuI/PPy nanocatalyst. nih.gov The catalyst facilitates the reaction, leading to high yields of the desired imidazole derivatives. nih.gov Although the reported studies focus on 2,4,5-trisubstituted imidazoles, this catalytic system holds potential for adaptation to the synthesis of 2-substituted imidazoles like this compound by utilizing glyoxal in place of benzil.

The key features of the ZnO/CuI/PPy nanocomposite catalyzed synthesis are summarized in the table below, based on the synthesis of 2,4,5-trisubstituted imidazoles which can be considered a model for the synthesis of the target compound.

| Catalyst | Reactants | Conditions | Yield | Reusability |

| ZnO/CuI/PPy | Aryl aldehyde, Benzil, Ammonium acetate | Solvent-free | High | Up to six runs with minimal loss of activity nih.gov |

Table 1: Characteristics of ZnO/CuI/PPy Nanocomposite in Imidazole Synthesis.

The reusability of the ZnO/CuI/PPy nanocomposite makes it an economically and environmentally attractive option for the synthesis of imidazole derivatives. nih.gov The mechanism of action is believed to involve the activation of the reactants on the surface of the nanocomposite, facilitating the condensation and cyclization steps.

Regioselective Synthesis Strategies for Substituted Imidazoles

Regioselectivity, the control of the position of substitution, is a critical aspect of synthesizing functionalized imidazoles. rsc.orgacs.org Different strategies have been developed to achieve the desired arrangement of substituents on the imidazole ring.

The regiochemical outcome of imidazole synthesis can be influenced by various factors, including the choice of catalyst and the electronic properties of the starting materials. acs.orgthieme-connect.com For instance, metal-controlled switchable regioselective synthesis has been reported, where palladium and silver catalysts direct the reaction of 2H-azirines to form different substituted imidazoles and pyrroles, respectively. thieme-connect.com

Computational studies have provided valuable insights into the mechanisms governing regioselectivity. For the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, in silico studies revealed that the presence of a 2-hydroxyphenyl group on the starting imine is crucial for directing the regioselective formation of the imidazole product. acs.org The mechanism involves an intramolecular cyclization followed by an aromatization step, where the 2-phenol moiety plays a key assisting role. acs.org

The nature of the functional groups present in the reactants can significantly direct the course of the reaction and determine the final product structure. The 2-hydroxyaryl group, as mentioned above, is a prime example of a directing group in the regioselective synthesis of highly substituted imidazoles. acs.org Its presence facilitates a specific intramolecular cyclization pathway, leading to a single regioisomer. acs.org

In other cases, the substituents on the nitrogen atoms of the reactants can dictate the regioselectivity. A novel synthesis of highly substituted imidazoles from allenyl sulfonamides and amines demonstrated that the functionalization at the 4- and 5-positions of the imidazole ring was dependent on the substituents on the nitrogen atoms of the starting materials. nih.gov

| Synthetic Strategy | Key Factor for Regioselectivity | Product |

| Double aminomethylenation of a glycine (B1666218) derivative | Transamination/cyclization sequence | 1,4-disubstituted imidazoles rsc.org |

| Sequential C-H arylation of the imidazole core | Use of a removable SEM-protecting group | Mono-, di-, and triarylimidazoles acs.org |

| Ring opening/cyclocondensation of 2H-azirines | Metal catalyst (Palladium vs. Silver) | Trisubstituted imidazoles or pyrroles thieme-connect.com |

| Reaction of allenyl sulfonamides with amines | Substituents on nitrogen atoms | 4- and 5-functionalized imidazoles nih.gov |

| Reaction of 2-hydroxybenzylidene imines with DAMN | Presence of a 2-hydroxyaryl group | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides acs.org |

Derivatization Strategies for this compound

Once the core this compound structure is synthesized, it can be further modified to introduce additional functionalities and create a diverse range of derivatives with tailored properties.

The imidazole ring is amenable to various substitution reactions. tsijournals.com For instance, C-H alkenylation of imidazoles can be achieved with high regioselectivity at the C5 position. nih.gov This allows for the introduction of alkenyl groups, which can then be used in subsequent transformations.

The fusion of other rings to the imidazole core is another important derivatization strategy. nih.gov Imidazo[1,2-a]pyrimidine containing imidazole derivatives have been synthesized via a one-pot, multicomponent reaction under microwave-assisted conditions. nih.gov Another approach involves the synthesis of fused sp3-enriched imidazoles through a combination of the Neber rearrangement and the Marckwald reaction. nih.gov The Marckwald reaction, which involves the reaction of α-amino carbonyl compounds with thiocyanates followed by desulfurization, is a versatile method for annulating an imidazole nucleus to saturated fragments. nih.gov Furthermore, fused benzimidazoles and other related systems can be prepared from (hetero)aromatic ortho-diamines and aldehydes using chlorotrimethylsilane (B32843) as a promoter. organic-chemistry.org

The functionalization of this compound can be tailored for specific applications. For example, in the context of developing new therapeutic agents, various substituents can be introduced to modulate the compound's biological activity. nih.gov This can involve the reaction of the imidazole core with different electrophiles to introduce alkyl, aryl, or other functional groups at the nitrogen or carbon atoms.

The synthesis of S- and N-substituted imidazoles has been explored for their potential anticancer activities. nih.gov This involves the derivatization of the imidazole core at the thiocarbonyl and N-3 positions. nih.gov Such derivatization strategies are crucial for generating libraries of compounds for high-throughput screening and drug discovery. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis in Chemical Structure Confirmation

Spectroscopic methods are indispensable tools for the elucidation of molecular structures. By analyzing the interaction of electromagnetic radiation with the compound, valuable information about its atomic and molecular properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly crucial for organic compounds, providing detailed information about the hydrogen and carbon skeletons, respectively.

In another example, 2-(p-tolyl)-4,5-diphenyl-1H-imidazole, the ¹H NMR spectrum displays a characteristic singlet for the N-H proton at 12.60 ppm and aromatic protons in the range of 7.22 to 7.98 ppm. A singlet at 2.47 ppm corresponds to the methyl group protons. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Imidazole (B134444) Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole rsc.org | DMSO-d₆ | 12.82 (s, 1H) | N-H (imidazole) |

| 7.22 - 8.30 (m) | Aromatic H | ||

| 2-(p-tolyl)-4,5-diphenyl-1H-imidazole rsc.org | DMSO-d₆ | 12.60 (s, 1H) | N-H (imidazole) |

| 7.22 - 7.98 (m) | Aromatic H | ||

| 2.47 (s, 3H) | -CH₃ | ||

| Imidazole researchgate.net | CDCl₃ | 11.62 | N-H |

| 7.73 | C-H (position 2) | ||

| 7.15 | C-H (positions 4, 5) |

Table 2: Representative ¹³C NMR Data for a Substituted Imidazole Derivative

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole rsc.org | DMSO-d₆ | 144.95, 137.82, 135.52, 133.27, 131.45, 129.72, 129.14, 128.74, 128.41, 127.60, 127.36, 127.14 | Aromatic and Imidazole C |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of a related compound, 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, shows characteristic absorption bands. researchgate.net For instance, the N-H stretching vibration in imidazole derivatives typically appears in the range of 3300-3500 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=N and C=C stretching vibrations of the aromatic and imidazole rings are found in the 1450-1650 cm⁻¹ region. rsc.org

For example, the IR spectrum of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole exhibits a peak at 3344 cm⁻¹ for the N-H stretch, peaks at 3059 and 2960 cm⁻¹ for aromatic C-H stretches, a C=N stretch at 1598 cm⁻¹, and a C=C aromatic stretch at 1483 cm⁻¹. rsc.org Similarly, 2-(m-tolyl)-4,5-diphenyl-1H-imidazole shows an N-H stretch at 3493 cm⁻¹, aromatic C-H stretches at 3061 and 2954 cm⁻¹, a C=N stretch at 1591 cm⁻¹, and a C=C aromatic stretch at 1487 cm⁻¹. rsc.org The study of various imidazole derivatives through FT-IR and FT-Raman spectroscopy provides a comprehensive analysis of their fundamental vibrational modes. researchgate.net

Table 3: Characteristic IR Absorption Bands for Substituted Imidazole Derivatives

| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | Reference |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 3344 | 3059, 2960 | 1598 | 1483 | rsc.org |

| 2-(m-tolyl)-4,5-diphenyl-1H-imidazole | 3493 | 3061, 2954 | 1591 | 1487 | rsc.org |

Mass Spectrometry (LC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound. Liquid chromatography-mass spectrometry (LC-MS) and electrospray ionization mass spectrometry (ESI-MS) are powerful variants of this technique. nih.govusda.gov

The molecular formula of 2-(3-chlorophenyl)-1H-imidazole is C₉H₇ClN₂, with a molecular weight of 178.62 g/mol . nih.gov ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like imidazoles. eurl-pesticides.eu In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode. For 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, the predicted m/z for the [M+H]⁺ ion is 181.05271. uni.lu The mass spectrometer can also detect other adducts, such as [M+Na]⁺. uni.lu The high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.05271 |

| [M+Na]⁺ | 203.03465 |

| [M-H]⁻ | 179.03815 |

Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy

Raman spectroscopy, including Fourier-Transform Raman (FT-Raman) spectroscopy, is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. nih.gov It is particularly useful for studying non-polar bonds and symmetric vibrations. The combination of FT-IR and FT-Raman spectroscopy can offer a more complete picture of the vibrational modes of a molecule. researchgate.net

Studies on related imidazole compounds have utilized Raman spectroscopy to investigate their structural properties. rsc.org For instance, the FT-Raman spectra of imidazole derivatives have been recorded and analyzed to assign the fundamental vibrational modes. researchgate.net This technique, often supported by theoretical calculations, aids in a deeper understanding of the molecular structure and bonding. gazi.edu.tr

X-ray Crystallography Studies

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole and Derivatives

The study of various metal complexes with imidazole-containing ligands using single-crystal X-ray diffraction has also been instrumental in understanding their coordination chemistry and the resulting supramolecular architectures. nih.gov

Table 5: Crystal Data for 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole nih.gov

| Parameter | Value |

| Molecular Formula | C₉H₉ClN₂ |

| Molecular Weight | 180.63 |

| Crystal System | Orthorhombic |

| a (Å) | 19.7329 (8) |

| b (Å) | 39.1479 (18) |

| c (Å) | 4.3493 (2) |

| V (ų) | 3359.8 (3) |

| Z | 16 |

Analysis of Crystal Packing and Molecular Conformation

The crystal structure of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole reveals a well-ordered three-dimensional network. The fundamental asymmetry of the molecule, arising from the substituted phenyl and imidazoline (B1206853) rings, dictates a specific packing arrangement to maximize stabilizing interactions.

The crystal system for 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole is orthorhombic, with specific unit cell parameters that define the repeating unit of the crystal lattice. nih.gov

Table 1: Crystal Data for 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| a | 19.7329 (8) Å |

| b | 39.1479 (18) Å |

| c | 4.3493 (2) Å |

| Volume | 3359.8 (3) ų |

| Z | 16 |

Data sourced from a study on 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, a closely related compound. nih.gov

Intermolecular Interactions

The stability of the crystal lattice of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole is a result of a combination of directional hydrogen bonds and other weaker, non-covalent interactions. These interactions work in concert to create a robust and well-defined supramolecular architecture.

N–H…N hydrogen bonds: A primary and highly directional interaction observed in the crystal structure is the intermolecular N–H…N hydrogen bond. nih.gov The hydrogen atom attached to one of the nitrogen atoms of the imidazoline ring acts as a hydrogen bond donor, while the other nitrogen atom on a neighboring molecule acts as an acceptor. This interaction links adjacent molecules into one-dimensional infinite chains. nih.gov This type of hydrogen bonding is a classic and strong interaction in imidazole-containing structures, playing a pivotal role in the formation of predictable supramolecular synthons.

Cl…Cl contacts: An interesting and significant interaction contributing to the crystal packing is the presence of short chlorine-chlorine (Cl…Cl) contacts. A Cl…Cl interaction with a distance of 3.3540 (3) Å has been observed, which is shorter than the sum of the van der Waals radii of two chlorine atoms, suggesting a stabilizing interaction. nih.gov These contacts are instrumental in linking the one-dimensional chains formed by the N–H…N hydrogen bonds into a more complex three-dimensional network. nih.gov

Table 2: Key Intermolecular Interaction Distances

| Interaction Type | Donor-Acceptor | Distance (Å) |

|---|---|---|

| N–H…N Hydrogen Bond | N—H···N | Specific distance not provided in abstract |

| Cl…Cl Contact | Cl···Cl | 3.3540 (3) |

Data sourced from a study on 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, a closely related compound. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the electronic structure and properties of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT methods, such as the widely used B3LYP functional, can calculate a molecule's properties with a favorable balance of accuracy and computational cost. nih.gov These calculations form the basis for a detailed understanding of 2-(3-chlorophenyl)-1H-imidazole at the molecular level.

The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the total energy of the molecule at various atomic arrangements until a minimum energy conformation is found. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

Studies on structurally similar compounds, such as 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, reveal that the phenyl and imidazole (B134444) (or imidazoline) rings are not coplanar. nih.gov A dihedral angle exists between the two rings, resulting in a twisted conformation. nih.gov For this compound, DFT calculations, typically using a basis set like 6-31G(d), would predict the precise bond lengths, bond angles, and the critical dihedral angle between the phenyl and imidazole planes that define its ground-state shape. uni-muenchen.deresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C-Cl | Length of the Carbon-Chlorine bond | ~1.75 Å |

| C-N (imidazole) | Average length of Carbon-Nitrogen bonds in the ring | ~1.38 Å |

| C=N (imidazole) | Length of the Carbon-Nitrogen double bond | ~1.33 Å |

| Bond Angles | ||

| C-C-Cl | Angle within the phenyl ring involving Chlorine | ~119° |

| C-N-C (imidazole) | Angle within the imidazole ring | ~108° |

| Dihedral Angle | ||

| Phenyl-Imidazole | Twist angle between the two ring planes | 15-25° |

Note: The values in this table are representative and based on typical DFT results for similar molecular structures.

Once the molecule's geometry is optimized, a vibrational frequency analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies at which the molecule vibrates. Each vibrational mode corresponds to a specific coordinated movement of atoms, such as stretching, bending, or twisting of bonds.

Crucially, this analysis serves to confirm that the optimized structure is a true energy minimum. A stable equilibrium geometry will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies would indicate a saddle point on the potential energy surface, not a stable molecule. The calculated wavenumbers can be compared to experimental IR and Raman data to validate the computational model. rsc.org

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3150 | N-H Stretch | Stretching of the Nitrogen-Hydrogen bond in the imidazole ring. |

| ~3050-3100 | C-H Stretch (Aromatic) | Stretching of Carbon-Hydrogen bonds on the phenyl and imidazole rings. |

| ~1610 | C=N Stretch | Stretching of the Carbon-Nitrogen double bond within the imidazole ring. |

| ~1475 | C=C Stretch (Aromatic) | In-plane stretching of the carbon-carbon bonds in the phenyl ring. |

| ~780 | C-Cl Stretch | Stretching of the Carbon-Chlorine bond. |

Note: These are characteristic frequency ranges. The exact values are determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more reactive.

In molecules like this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed across the imidazole ring and the attached chlorophenyl group. malayajournal.org This spatial distribution indicates that upon electronic excitation, a transfer of charge density from the phenyl ring to the imidazole moiety is likely to occur, a phenomenon known as intramolecular charge transfer (ICT). malayajournal.orgresearchgate.net

Table 3: Typical FMO Properties for Phenyl-Imidazole Systems

| Parameter | Description | Representative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~4.0 eV |

Source: Values are based on findings for structurally similar compounds like 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution by mapping the electrostatic potential onto the surface of the molecule's electron density. uni-muenchen.de The MEP map uses a color scale to indicate different potential regions:

Red/Yellow: Regions of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on nitrogen atoms. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would clearly identify the sp²-hybridized nitrogen atom of the imidazole ring as the most electron-rich center (a deep red region), making it the primary site for protonation and hydrogen bonding. uni-muenchen.de The hydrogen atom on the other imidazole nitrogen would appear as an electron-deficient blue region. The chlorophenyl ring would exhibit a more complex potential, influenced by the electronegative chlorine atom.

Table 4: MEP Analysis and Reactivity Prediction

| Molecular Region | MEP Color | Potential | Predicted Reactivity |

| Imidazole N (sp²) | Red | Negative | Site for electrophilic attack, protonation, H-bond acceptor. |

| Imidazole N-H | Blue | Positive | Site for nucleophilic attack, H-bond donor. |

| Phenyl Ring C-H | Light Blue/Green | Slightly Positive/Neutral | Generally less reactive. |

| Chlorine Atom | Yellow/Green | Slightly Negative | Potential site for halogen bonding interactions. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). malayajournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org

Table 5: Representative NBO Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N (imidazole) | π(C=C) (phenyl ring) | High | Lone pair delocalization, resonance stabilization. |

| π(C=C) (phenyl ring) | π(C=N) (imidazole ring) | Moderate | π-electron delocalization between rings. |

| σ(C-H) | σ*(C-C) | Low | Hyperconjugation, bond stabilization. |

Note: LP denotes a lone pair. π and σ* denote antibonding orbitals. The E(2) values are qualitative indicators of interaction strength.*

The Quantum Theory of Atoms in Molecules (AIM) developed by Bader provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ). sci-hub.se AIM analysis identifies critical points in the electron density field, particularly bond critical points (BCPs) located between two interacting atoms. nih.gov

The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. rsc.org

Covalent Bonds (shared interactions): Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Non-covalent Interactions (closed-shell interactions): Such as hydrogen bonds or van der Waals forces, are characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density at the BCP. rsc.org

For this compound, AIM analysis would be used to quantify the strength and nature of all covalent bonds (C-C, C-N, C-H, C-Cl) and to identify and characterize weaker intramolecular interactions, such as a potential C-H···N hydrogen bond, which could further influence the molecule's preferred conformation and stability. sci-hub.se

Table 6: AIM Topological Parameters for Bond Characterization

| Bond Type | Electron Density (ρ(r)) | Laplacian (∇²ρ(r)) | Interpretation |

| Covalent (e.g., C-C) | High (>0.2 a.u.) | Negative | Shared-shell interaction. |

| Polar Covalent (e.g., C-N) | High (>0.2 a.u.) | Negative/Slightly Positive | Shared-shell with ionic character. |

| Hydrogen Bond (e.g., N-H···N) | Low (0.002-0.04 a.u.) | Positive | Closed-shell interaction (non-covalent). |

Note: a.u. refers to atomic units.

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize noncovalent interactions (NCIs) in real space. nih.gov This technique is based on the relationship between the electron density (ρ) and its gradient. researchgate.net Regions of low electron density and a low reduced density gradient are indicative of noncovalent interactions. nih.gov

The analysis generates 3D isosurfaces that reveal the location and nature of these interactions. The surfaces are typically color-coded based on the value of the second eigenvalue (λ₂) of the electron density Hessian matrix. researchgate.net This allows for the classification of interactions:

Strong Attractive Interactions (Blue): Such as hydrogen bonds.

Weak Attractive Interactions (Green): Predominantly van der Waals forces. researchgate.net

Repulsive Interactions (Red): Indicating steric clashes within or between molecules. researchgate.net

Table 1: Illustrative Data from a Hypothetical RDG Analysis of this compound

| Interaction Type | Location | Sign(λ₂)ρ (a.u.) | Description |

| Hydrogen Bond | Between imidazole N-H and an acceptor atom | Negative | Strong, attractive interaction stabilizing dimer formation. |

| van der Waals | Between phenyl and imidazole rings (π-π stacking) | Near zero | Weak, attractive interaction contributing to crystal packing. |

| Halogen Bond | Chlorine atom interacting with a nucleophilic region | Near zero | Weak, directional interaction influencing molecular assembly. |

| Steric Repulsion | Between closely packed atoms in the crystal lattice | Positive | Repulsive force indicating steric hindrance. |

Molecular Dynamics Simulations to Evaluate Stability and Binding Affinity

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict the time evolution of a system, providing detailed information on conformational changes, stability, and intermolecular interactions. mdpi.com

In the context of this compound, MD simulations are invaluable for assessing its stability and binding affinity, particularly when interacting with a biological target such as a protein receptor. rsc.org For instance, simulations can place the molecule in the active site of an enzyme and monitor its behavior over nanoseconds. mdpi.com Key parameters evaluated include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's position and conformation within the binding site. A stable RMSD suggests a stable binding mode.

Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds formed between the ligand and the receptor, which are crucial for binding affinity. mdpi.com

Binding Free Energy: Calculated using methods like MM/PBSA or MM/GBSA, this value provides a quantitative estimate of the binding affinity. A more negative value indicates stronger binding.

Studies on similar benzimidazole (B57391) derivatives have used MD simulations to confirm stable interactions with protein targets like VEGFR-2, reinforcing their potential as inhibitors. acs.org These simulations reveal the key amino acid residues that form lasting interactions with the ligand, guiding further structural optimization. rsc.org

Table 2: Representative Data from a Hypothetical MD Simulation of this compound with a Protein Target

| Simulation Parameter | Value/Result | Interpretation |

| Simulation Time | 100 ns | Standard simulation length to assess stability. |

| Average RMSD | 1.5 Å | Indicates the ligand remains in a stable pose within the binding pocket. |

| Key H-Bonding Residues | Ser-117, Lys-15 | Identifies critical amino acids for the binding interaction. mdpi.com |

| Binding Free Energy (ΔG_bind) | -18.0 kcal/mol | Suggests a thermodynamically favorable and strong binding affinity. mdpi.com |

In Silico Studies of Reaction Mechanisms and Regioselectivity

In silico studies, particularly those using Density Functional Theory (DFT), are essential for elucidating the mechanisms and predicting the outcomes of chemical reactions. These computational methods can map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable reaction pathway.

For the synthesis of this compound, theoretical studies can explain the observed regioselectivity. For example, in reactions involving the formation of substituted imidazoles or other heterocycles, multiple isomers can often be formed. Computational analysis can calculate the activation energies for each possible reaction pathway. The pathway with the lowest energy barrier corresponds to the major product observed experimentally.

A proposed mechanism can be validated by comparing the computationally predicted outcomes with experimental results. nih.gov For instance, studies on the reaction of other heterocyclic systems have used DFT calculations to show that the reaction proceeds through a specific intermediate, thereby explaining the formation of an unexpected regioisomer. researchgate.net These theoretical investigations provide a molecular-level understanding of why a reaction is selective, considering factors like electronic effects, steric hindrance, and the stability of intermediates. nih.gov

Table 3: Hypothetical DFT Calculation Results for a Key Synthetic Step in the Formation of a Substituted Imidazole

| Reaction Pathway | Regioisomer Product | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | 1,4-disubstituted | 15.2 | Kinetically favored, major product. |

| Pathway B | 1,5-disubstituted | 21.5 | Higher energy barrier, minor product. |

| Pathway C | Alternative Cyclization | 25.8 | Kinetically disfavored, not observed. |

Biological Activities and Pharmacological Applications

Antimicrobial Activity

Derivatives of the imidazole (B134444) class are well-established for their broad-spectrum antimicrobial properties. nih.govscribd.com Research into compounds structurally related to 2-(3-chlorophenyl)-1H-imidazole has demonstrated a range of antibacterial and antifungal effects.

While specific data on the antibacterial activity of the parent compound this compound against a wide range of bacteria is limited in the provided search results, studies on its derivatives show notable efficacy. For instance, a series of novel 1H-2,4-triazole-2,4,5-triaryl imidazole derivatives were synthesized and screened for antimicrobial activity. sphinxsai.com One such derivative, 3-[2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-2,4-triazole, showed good antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. sphinxsai.com

Another study on metronidazole (B1676534) and imidazole derivatives reported that while some compounds were active against E. coli and Staphylococcus aureus, they showed little to no activity against Proteus mirabilis. researchgate.netnih.gov Specifically, a derivative, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide, did not show antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, or Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.

The antibacterial potential often depends on the specific substitutions on the imidazole core. For example, certain 5H-pyrrolo[1,2-a]imidazole quaternary salts have shown significant activity against strains like S. aureus, E. coli, and K. pneumoniae. nih.gov

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 3-[2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-2,4-triazole | Staphylococcus aureus | Good | sphinxsai.com |

| 3-[2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-2,4-triazole | Pseudomonas aeruginosa | Good | sphinxsai.com |

| 3-[2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-2,4-triazole | Escherichia coli | Good | sphinxsai.com |

The mechanism of action for imidazole-based antibacterial agents can vary. For nitroimidazole derivatives, the mechanism involves the reduction of the nitro group under anaerobic conditions to form a short-lived nitro radical anion. This reactive species is believed to be responsible for the antimicrobial effect, likely through DNA damage. nih.gov For other imidazole compounds, such as quaternary ammonium (B1175870) salts, the antibacterial action is often attributed to the disruption of cell membrane permeability. nih.gov

Imidazole derivatives are renowned for their antifungal properties, with drugs like ketoconazole (B1673606) and miconazole (B906) being prominent examples. sphinxsai.com Studies on derivatives of this compound confirm this potential. In one study, a series of di- and tri-substituted imidazoles were evaluated for their antifungal activity against Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae. nih.gov While the 2-(3-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole derivative was tested, the most potent compounds in this series, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, were other substituted imidazoles. nih.gov

Another derivative, 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide, demonstrated moderate anticandidal activity when compared to the standard drug itraconazole.

Table 2: Antifungal Activity of a this compound Derivative

| Compound | Test Organism | Activity | Reference |

|---|

The specificity of imidazole antifungals is generally broad, though potency can vary between species. For example, some synthesized benzimidazole (B57391) derivatives showed that Aspergillus niger was the most susceptible species among those tested. tsijournals.com The primary mechanism for azole antifungals, including imidazoles, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. This targeted mechanism provides a degree of specificity for fungi.

Antifungal Efficacy (e.g., against C. albicans, A. niger, S. cerevisiae, A. clavatus)

Antiviral Activity

The imidazole scaffold is a promising structure for the development of antiviral agents, with activity reported against a range of viruses including HIV and SARS-CoV-2. nih.gov

Research has shown that imidazole derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial for combating HIV-1. doi.orgsrce.hr Molecular docking studies have been used to investigate the potential of imidazole derivatives to bind to HIV-1 reverse transcriptase. amazonaws.com While specific studies on the anti-HIV activity of this compound itself were not found, the broader class of imidazole derivatives shows significant promise. For instance, a new series of 4-nitroimidazole (B12731) derivatives combined with a 5-hydroxy-4-pyridinone moiety were designed as potential NNRTIs. kuleuven.be

In the context of SARS-CoV-2, the main protease (3CLpro) of the virus is a key target for antiviral drugs. Imidazole derivatives have been investigated as potential inhibitors of this enzyme. nih.gov

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the potential of imidazole-containing compounds to serve as both anti-inflammatory and analgesic agents. nih.govnih.gov

In a study evaluating di- and tri-substituted imidazoles, several compounds showed good anti-inflammatory activity, with inhibition of rat paw edema ranging from 49.58% to 58.02%. nih.gov The same study also demonstrated appreciable analgesic effects, with protection against saline-induced writhing of up to 49.60%. nih.gov The discovery of cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, has made the synthesis of selective COX-2 inhibitors a key goal to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). google.com

Another study on novel imidazole analogues found that some derivatives exhibited 100% anti-inflammatory activity at a dose of 100 mg/kg, comparable to the standard drug diclofenac. nih.gov The analgesic activity was also significant, with one derivative showing 89% activity. nih.gov Molecular docking studies suggested that these effects could be due to the inhibition of the COX-2 enzyme. nih.gov Furthermore, some 2-substituted-lH-phenanthro[9,10-d]imidazole derivatives, including a 2-(4-chlorophenyl) derivative, were found to have notable analgesic activity. researchgate.net

Table 3: Anti-inflammatory and Analgesic Activity of Selected Imidazole Derivatives

| Compound Series/Derivative | Activity Type | Max % Inhibition / Protection | Reference |

|---|---|---|---|

| Di- and tri-substituted imidazoles | Anti-inflammatory | 58.02% | nih.gov |

| Di- and tri-substituted imidazoles | Analgesic | 49.60% | nih.gov |

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Analgesic | 89% | nih.gov |

Modulation of Inflammatory Pathways (e.g., COX-2 inhibition)

The enzyme cyclooxygenase (COX) is a key player in the inflammatory process, with its isoform COX-2 being inducible and primarily responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Selective inhibition of COX-2 is a sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Derivatives of imidazole have been widely investigated as selective COX-2 inhibitors. nih.gov Research has shown that certain imidazole-containing compounds exhibit significant COX-2 inhibitory activity. While direct studies on this compound's COX-2 inhibition are not extensively detailed in the provided context, the broader class of diaryl-substituted heterocycles, including imidazoles, is recognized for its potential in this area. nih.gov The structural features of these compounds allow them to fit into the active site of the COX-2 enzyme, leading to its inhibition.

Anticancer and Antitumor Potential

The imidazole scaffold is a prominent feature in numerous compounds with demonstrated anticancer and antitumor properties. nih.govnih.gov Several imidazole derivatives have been reported to exhibit significant cytotoxicity against various human cancer cell lines. nih.govnih.gov

For instance, studies on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives have identified compounds with potent activity against HT-29 and MCF-7 carcinoma cell lines. nih.gov Similarly, novel hybrid compounds of imidazole and 2-phenylbenzofuran (B156813) have shown greater activity than cisplatin (B142131) against four human tumor cell lines. nih.gov The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells, such as cell proliferation and angiogenesis. nih.gov Some imidazole-based compounds act as inhibitors of enzymes like focal adhesion kinase (FAK), which is crucial for tumor progression and metastasis. nih.gov

In the context of colon cancer, the addition of a COX-2 inhibitor, celecoxib, to standard chemotherapy has been associated with improved survival in patients with a specific gene mutation. ascopost.com This highlights the potential of targeting inflammatory pathways in cancer treatment, a mechanism that could be relevant for imidazole-based COX-2 inhibitors.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Lines | Notable Findings |

| 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives | HT-29, MCF-7 | Three compounds were the most active anticancer agents in the series. nih.gov |

| Imidazole and 2-phenylbenzofuran hybrids | SMMC-7721, SW480, MCF-7, HL-60 | Imidazole with a 2-bromobenzyl group was more active than cisplatin. nih.gov |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HCT-116, HepG2 | Showed the most potent cytotoxic activity among the tested compounds. nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | MCF7, HCT116 | Compound 2 and compound 10 showed the highest cytotoxicity against MCF7 and HCT116 cell lines, respectively. nih.gov |

| 1,2,3-triazole-amino acid conjugates | MCF7, HepG2 | Significantly inhibited cancer cell proliferation at low concentrations. mdpi.com |

Antitubercular and Antimycobacterial Activity

Tuberculosis remains a major global health concern, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. mdpi.com Imidazole derivatives have shown promise as potent antitubercular agents. nih.gov

Structure-activity relationship (SAR) studies on phenoxy alkyl benzimidazoles (PABs) have revealed that modifications to the chemical structure can significantly impact antitubercular activity. nih.gov For example, replacing a phenyl ether with a 5-(4-chlorophenyl)oxadiazol-2-yl thioether was found to improve activity. nih.gov These compounds are believed to target essential enzymes in M. tuberculosis, such as QcrB, a component of the electron transport chain. nih.gov

Furthermore, various hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) ring, a structure related to imidazole, have been synthesized and evaluated for their antitubercular activity, with some compounds exhibiting significant efficacy against different strains of M. tuberculosis. mdpi.com

Table 2: Antitubercular Activity of Imidazole and Related Derivatives

| Compound Class | Target | Key Findings |

| Phenoxy alkyl benzimidazoles (PABs) | Mycobacterium tuberculosis | Potent activity in the low nanomolar range with low cytotoxicity. nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Mycobacterium tuberculosis H37Rv | Compound 18 showed the highest inhibition of three vital mycobacterial enzymes. nih.gov |

| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides | Mycobacterium tuberculosis | 1,3,5-Oxadiazole derivatives are candidates for novel antitubercular agents. researchgate.net |

| Hydrazide derivatives containing 1,3,4-oxadiazole | M. tuberculosis H37Ra and drug-resistant strains | Some 5-phenyl substituted oxadiazole derivatives showed interesting antimycobacterial activity. mdpi.com |

Other Pharmacological Activities

Agonists of I1-imidazoline receptors represent a class of drugs used in the treatment of hypertension. nih.gov Their mechanism of action leads to a reduction in blood pressure and they are considered particularly suitable for hypertensive patients with metabolic syndrome. nih.gov

In the context of diabetes, novel benzimidazole derivatives have been reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. acs.org By inhibiting this enzyme, these compounds can help to control post-prandial hyperglycemia. Furthermore, some 1,3,5-triazine (B166579) derivatives, which can be inspired by imidazole-containing structures, have shown antidiabetic effects through the inhibition of dipeptidyl peptidase-4 (DPP-4). nih.gov

The central nervous system is another area where imidazole derivatives have shown significant pharmacological effects. nih.govnih.govnih.govnih.gov Antidepressants, a broad class of medications, work by modulating the levels of neurotransmitters in the brain. wikipedia.orgmayoclinic.org

A novel monoamine oxidase (MAO) inhibitor, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), has demonstrated potential antidepressant activity by selectively inhibiting MAO-A. nih.gov This leads to an increase in the levels of serotonin (B10506) and dopamine (B1211576) in specific brain regions. nih.gov Other imidazole derivatives have been investigated for their ability to augment the effects of conventional antidepressants. nih.gov

In terms of anxiolytic (anxiety-reducing) properties, several new α-amino-α-phenyl-o-tolyl-triazoles and -imidazoles have been synthesized and found to be potent antagonists of pentylenetetrazole-induced convulsions in mice, a model for screening anxiolytic drugs. nih.gov These compounds are thought to exert their effects through interaction with GABA-A receptors. acs.org Anxiolytics like benzodiazepines are often used for acute anxiety. wikipedia.org

The hormone insulin (B600854) plays a significant role in regulating lipid metabolism. nih.gov In conditions like type 2 diabetes, where insulin secretion is impaired, there can be abnormalities in lipid profiles. nih.gov While direct evidence for the antihypercholesterolemic activity of this compound is not explicitly provided, the link between metabolic disorders like diabetes and hypercholesterolemia suggests that compounds with antihyperglycemic effects could indirectly influence lipid levels. nih.gov

Anti-diabetic Activity

Based on the available scientific literature, there are no specific research findings detailing the anti-diabetic activity of this compound.

Anti-ulcer Activity

Based on the available scientific literature, there are no specific research findings detailing the anti-ulcer activity of this compound.

Anti-allergic Activity

Based on the available scientific literature, there are no specific research findings detailing the anti-allergic activity of this compound.

Anthelmintic Activity

Based on the available scientific literature, there are no specific research findings detailing the anthelmintic activity of this compound.

Anticonvulsant Activity

The anticonvulsant potential of compounds featuring an imidazole core has been a subject of significant investigation. Research into 2,4(1H)-diarylimidazoles, the class to which this compound belongs, has identified several derivatives with notable activity in preclinical seizure models. These compounds are of interest due to their structural relation to sodium channel blockers, a key mechanism of action for many clinically used antiepileptic drugs. nih.govmedchemexpress.com

Studies on a series of 2,4(1H)-diarylimidazoles evaluated their efficacy in the maximal electroshock (MES) seizure test in rodents, a model used to identify compounds effective against generalized tonic-clonic seizures. nih.govmedchemexpress.com While the specific this compound was not detailed in this series, related analogs with substitutions on the phenyl rings at positions C2 and C4 showed varying degrees of protection. For instance, compounds with methoxy (B1213986) substitutions demonstrated considerable anticonvulsant activity. nih.gov The experimental data from these studies led to the identification of four lead compounds with significant anticonvulsant effects in the MES model. medchemexpress.com

Further research on anilide derivatives containing an imidazole ring has also underscored the potential importance of a chlorophenyl group for anticonvulsant activity. In a study of v-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, the compound 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide was identified as the most active in the MES test, reinforcing the favorable contribution of a chloro-substituted phenyl ring to anticonvulsant efficacy.

| Compound | ED₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|

| Compound 10 | 61.7 | 2.1 |

| Compound 13 | 46.8 | >3.6 |

| Compound 17 | 129.5 | >3.6 |

| Compound 20 | 136.7 | >3.6 |

Anti-leishmanial Activity

While various imidazole-containing compounds have been investigated for anti-leishmanial properties, specific data on the activity of this compound is not available in the reviewed literature. Studies have tended to focus on other imidazole-based structures, such as 2,3,4-substituted-5-imidazolones and imidazolidin-2-ones, which have shown some potential against Leishmania species. nih.govnih.gov For example, a study on imidazolones identified compounds with moderate activity, although this was significantly less potent than standard drugs like amphotericin B. nih.gov

Vasopressin Antagonist Activity

Based on the available scientific literature, there are no specific research findings detailing the vasopressin antagonist activity of this compound.

Molecular Docking Studies and Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides insights into the binding affinity and interaction patterns between a ligand, such as this compound, and a biological receptor.

While direct experimental docking results for this compound are not extensively published, studies on structurally similar imidazole derivatives provide a strong basis for predicting its potential interactions with key biological targets.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a major target for anti-inflammatory drugs. nih.gov Docking studies of various imidazole-based compounds reveal that they can fit effectively into the catalytic pocket of the COX-2 enzyme (PDB IDs: 3LN1, 4COX). impactfactor.orgekb.eg For instance, a series of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones have been investigated as potential COX-2 inhibitors. nih.gov The majority of selective COX-2 inhibitors are diaryl heterocycles, a class to which this compound belongs. impactfactor.org The binding affinity of these compounds is often compared to established inhibitors like Celecoxib, with some novel imidazole derivatives showing comparable or even lower (i.e., better) binding energy scores. dergipark.org.tr

Lanosterol 14α-demethylase (CYP51): CYP51 is a critical enzyme in the biosynthesis of ergosterol in fungi, making it a primary target for antifungal agents. nih.govresearchgate.net Azole antifungals, including imidazole derivatives, function by inhibiting this enzyme. ijesi.org Docking studies performed on various 3-acyl imidazo[1,2-a]pyrimidines against CYP51 from Candida species (PDB ID: 3LD6) have shown favorable binding energies, in some cases better than reference drugs like ketoconazole and fluconazole. ijesi.orgnih.gov These studies suggest that the imidazole core is crucial for interaction within the enzyme's active site, indicating that this compound could also exhibit significant binding affinity for this target. nih.gov

SARS-CoV-2 Proteins: In the search for treatments for COVID-19, several viral proteins have been targeted, including the main protease (Mpro or 3CLpro, PDB ID: 6LU7) and the spike protein. nih.goveuchembioj.com Mpro is essential for viral replication, and its inhibition could be an effective antiviral strategy. nih.gov Computational studies have assessed numerous imidazole derivatives for their potential to inhibit these targets. nih.govmdpi.com Docking analyses of imidazole derivatives against SARS-CoV-2 Mpro have identified compounds with strong binding affinities, suggesting their potential as inhibitors. mdpi.com These findings support the possibility that this compound could effectively bind to the active site of SARS-CoV-2 Mpro.

The predicted binding of this compound to receptor sites is governed by a combination of intermolecular forces.

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). nih.gov This duality allows it to form crucial hydrogen bonds with amino acid residues in an enzyme's active site. nih.gov For example, in COX-2 inhibitors, hydrogen bonding with residues such as Arg513 and Arg120 is often critical for potent activity. nih.gov In studies of imidazolium (B1220033) ionic liquids, strong hydrogen bonds are observed between the imidazole ring's N-H proton and anions. nih.gov This fundamental interaction is key to how the molecule anchors itself within a binding pocket.

Hydrophobic and π-π Interactions: The 3-chlorophenyl substituent is the primary source of hydrophobic interactions. nih.gov This aromatic ring can engage in favorable van der Waals forces and π-π stacking interactions with hydrophobic amino acid residues like tryptophan, tyrosine, and phenylalanine within the receptor's active site. nih.govrsc.org The chlorine atom can further modulate these interactions through halogen bonding. Crystal structure analysis of a related compound, 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, confirms the presence of significant π-stacking interactions. nih.gov These hydrophobic and stacking forces are essential for the proper orientation and stabilization of the ligand-receptor complex.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. This is crucial for optimizing a lead compound like this compound to enhance its efficacy and selectivity.

The type and position of substituents on the 2-phenyl-imidazole scaffold dramatically affect its pharmacological properties.

The presence and location of the chlorine atom on the phenyl ring are significant. Studies on other heterocyclic scaffolds have shown that the introduction of chloro-substituents at specific positions can enhance binding affinity and inhibitory potency. acs.org For example, in a series of morpholine-benzimidazole-oxadiazole derivatives targeting VEGFR-2, the presence of chlorine atoms on the phenyl ring was found to enhance binding affinity within the ATP-binding pocket. acs.org In another study on COX-2 inhibitors, the inhibitory activity rank order for substituents on an anilino ring attached to an imidazole core was OCH₃ > Br > NO₂ > H > Cl, indicating that electronic and steric properties both play a critical role. nih.gov This suggests that the 3-chloro substitution in this compound provides a specific electronic and steric profile that influences its interaction with target receptors.

Lead optimization often involves designing novel analogues based on a promising core structure. For the 2-phenyl-imidazole scaffold, several strategies have been explored.

One common approach is the creation of hybrid molecules, where the imidazole core is linked to another known pharmacophore. For instance, novel imidazole-1,2,3-triazole hybrids have been designed and synthesized using a "click chemistry" approach. nih.gov This strategy aims to combine the therapeutic properties of both moieties to create a more potent compound. Similarly, imidazole-coumarin conjugates have been synthesized to explore their antiviral activities, demonstrating that linking two different heterocyclic systems can lead to enhanced potency and selectivity. mdpi.com Another strategy involves modifying the imidazole ring itself, such as by attaching a methylsulfonyl group, which was shown to establish effective hydrogen bonding with Arg513 in the COX-2 active site, leading to high selectivity. nih.gov

Drug Likeness and ADMET Prediction for Medicinal Chemistry Development

For a compound to be a viable drug candidate, it must possess favorable "drug-like" properties and an acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Based on its known chemical structure, the properties of this compound can be computed and evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov This rule suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Computational tools like SwissADME are frequently used to predict these properties. nih.gov

For this compound, the predicted properties generally align well with these guidelines, suggesting it has the potential for good oral bioavailability. nih.gov

ADMET prediction for related imidazole and benzimidazole derivatives often shows good absorption and distribution properties. mdpi.com However, predictions can sometimes indicate low gastrointestinal absorption or interaction with P-glycoprotein substrates, which could affect bioavailability. researchgate.net Furthermore, potential inhibition of cytochrome P450 enzymes is a critical parameter to assess, as this can lead to drug-drug interactions. Many in silico studies on novel imidazole derivatives predict no significant inhibition of major CYP enzymes, which is a favorable characteristic for a drug candidate. researchgate.netjaptronline.com

Catalytic Applications of Imidazoles Beyond Synthesis

Imidazole (B134444) Derivatives as Ligands in Homogeneous Catalysis (e.g., N-Heterocyclic Carbenes (NHCs))

A particularly significant class of imidazole derivatives in catalysis is the N-Heterocyclic Carbenes (NHCs). NHCs are persistent carbenes, typically derived from the deprotonation of imidazolium (B1220033) salts. These species have gained substantial attention as organocatalysts and as ligands for transition metals in homogeneous catalysis. rsc.orgnih.gov The stability of NHCs is attributed to the σ-electron-withdrawing and π-electron-donating properties of the adjacent nitrogen atoms, as well as the delocalization of the lone pair electrons in the aromatic system. nih.gov

As ligands, NHCs are often considered strong σ-donors, comparable to or even stronger than phosphines, which allows them to form stable complexes with a wide range of transition metals. researchgate.net These metal-NHC complexes have proven to be excellent catalysts for a multitude of C-C and C-heteroatom bond-forming reactions. mdpi.com For instance, NHC-copper complexes are effective catalysts for the carboxylation of various substrates with carbon dioxide (CO2) and the reduction of CO2 to other useful chemicals. rsc.org The tunability of the NHC ligand, by modifying the substituents on the imidazole ring, allows for fine-tuning of the catalyst's activity and selectivity for specific applications. mdpi.com Imidazole-based bi- and tridentate ligands have also been synthesized and employed in asymmetric catalysis, where the imidazole moiety serves as a coordinating part of the molecule. researchgate.net

Beyond their role as ligands for metals, NHCs themselves are potent organocatalysts. rsc.orggoogle.com They are known to catalyze a variety of reactions, often through "umpolung" (polarity reversal) of functional groups. nih.gov For example, NHCs can catalyze the transformation of aldehydes into powerful stoichiometric electron donors. rsc.org The versatility of NHCs in catalysis is a testament to the unique electronic properties endowed by the imidazole core. nih.gov

Role as Catalysts or Co-catalysts in Organic Reactions

Imidazole and its derivatives can function directly as catalysts or co-catalysts in a range of organic reactions, often acting as nucleophilic or general base catalysts. mdpi.comcabidigitallibrary.org The imidazole ring possesses both a nucleophilic nitrogen (the pyridine-type N3) and a slightly acidic N-H proton (the pyrrole-type N1), allowing it to participate in various catalytic cycles. nih.gov

Imidazole has been effectively employed as an organocatalyst in multicomponent reactions for the synthesis of diverse and highly functionalized heterocyclic and carbocyclic compounds. rsc.org For example, it can catalyze the reaction between malononitrile, an aldehyde, and a third component like a naphthol or enolizable ketone to generate structurally complex molecules. rsc.org This highlights the ability of simple imidazole derivatives to facilitate complex bond formations under mild conditions.

Furthermore, substituted imidazoles have been studied for their catalytic activity in reactions such as the hydrolysis of esters. sci-hub.se In biological systems, the imidazole side chain of the amino acid histidine is a common participant in enzyme catalysis, acting as a proton shuttle or a nucleophile. nih.gov This biological precedent underscores the inherent catalytic potential of the imidazole functional group.

The conversion of carbon dioxide (CO2), a greenhouse gas, and glycerol (B35011), a byproduct of biodiesel production, into value-added chemicals is a significant area of green chemistry research. researchgate.netmdpi.com Imidazole derivatives have shown considerable promise as catalysts in this transformation, particularly in the synthesis of glycerol carbonate.

Zeolitic Imidazolate Frameworks (ZIFs), which are metal-organic frameworks constructed from metal ions linked by imidazolate linkers, have been investigated as catalysts for the carboxylation of glycerol with CO2. For instance, ZIF-67, a cobalt-based ZIF, has demonstrated high catalytic activity for this reaction, achieving good conversion and high selectivity to glycerol carbonate. mdpi.com The catalytic performance of ZIFs is attributed to their high surface area, thermal stability, and the presence of numerous Lewis basic sites on the imidazole linkers.

In addition to ZIFs, other imidazole-based systems have been explored. For example, a catalyst system of 1-(2-Hydroxyethyl)imidazole/ZnCl2 has been shown to be effective for the reaction of glycerol with urea (B33335) (a CO2 surrogate) to produce glycerol carbonate. mdpi.com While direct carbonylation of glycerol with CO2 is challenging due to thermodynamic limitations, the use of suitable catalysts and reaction conditions can drive the reaction forward. mdpi.comnih.gov The research in this area demonstrates the potential of imidazole-based catalysts to contribute to a more sustainable chemical industry by valorizing waste streams. researchgate.netmdpi.com

Below is a table summarizing the types of imidazole-based catalysts and their applications in the transformation of CO2 and glycerol.

| Catalyst Type | Specific Example | Application | Key Findings | Reference |

| Zeolitic Imidazolate Framework (ZIF) | ZIF-67 (Cobalt-based) | Carboxylation of glycerol with CO2 to glycerol carbonate | High crystallinity, high surface area, and numerous Lewis basic sites lead to good conversion and high selectivity. | mdpi.com |

| Functionalized Imidazole | 1-(2-Hydroxyethyl)imidazole/ZnCl2 | Reaction of glycerol with urea to produce glycerol carbonate | Achieved high glycerol conversion and glycerol carbonate selectivity. | mdpi.com |

| N-Heterocyclic Carbene (NHC) Complexes | NHC-Copper Complexes | Carboxylation of various substrates with CO2 | Excellent catalysts for CO2 fixation. | rsc.org |

Analytical Profile of 2-(3-chlorophenyl)-1H-imidazole: Methodologies and Characterization

The rigorous analysis and characterization of chemical compounds are fundamental to research and development, ensuring purity, identity, and a comprehensive understanding of their properties. For this compound, a heterocyclic compound of interest in various chemical studies, a suite of analytical techniques is employed. This article delves into the specific chromatographic and spectroscopic methodologies utilized in the qualitative and quantitative analysis of this compound.

Analytical Methodologies and Characterization in Research

The structural elucidation and purity assessment of 2-(3-chlorophenyl)-1H-imidazole rely on a combination of chromatographic and spectroscopic techniques. These methods provide detailed information on the compound's retention behavior and its unique spectral fingerprint.

Chromatographic methods are paramount for separating this compound from reaction mixtures, impurities, or other components in a sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

For HPLC analysis of imidazole (B134444) derivatives, reversed-phase (RP) chromatography is a frequent choice. A C18 column is often utilized as the stationary phase, offering a hydrophobic surface for interaction with the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) to control the pH and ionic strength, thereby influencing the retention and peak shape of the compound. For instance, a method for separating imidazole derivatives might employ a mobile phase of methanol (B129727) and 0.025 M KH2PO4 (70:30, v/v) nih.gov. Given the polar nature of the imidazole moiety, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative for enhanced retention rasayanjournal.co.in. In some cases, ion-pairing reagents can be added to the mobile phase to improve the retention of polar, ionizable compounds like imidazoles on a reversed-phase column.

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds or those with polar functional groups like imidazoles, derivatization is often necessary to increase their volatility and improve their chromatographic behavior gdut.edu.cn.

To enhance the volatility and detectability of imidazole compounds for GC analysis, derivatization is a key step. A common approach involves the use of silylating agents or acylating agents. One such derivatization reagent that has been used for imidazole-like compounds is isobutyl chloroformate (IBCF) gdut.edu.cn. The derivatization protocol typically involves reacting the analyte with the reagent in an appropriate solvent, often in the presence of a catalyst or a base to facilitate the reaction. For example, the derivatization of imidazoles with IBCF might be carried out in a mixture of acetonitrile, pyridine, and anhydrous ethanol (B145695) gdut.edu.cn.

Another class of derivatizing agents used to enhance UV detection in HPLC includes benzoyl chlorides with strong chromophores, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) researchgate.net. While not directly reported for this compound, this strategy highlights a potential avenue for enhancing analytical sensitivity.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization Reagent | Detector | Reference |

| HPLC | C18 | Acetonitrile/Water with buffer (e.g., phosphoric acid or formic acid) | Not always required | UV, MS | sielc.com |

| HPLC | C8 | Methanol/0.025 M KH2PO4 (70:30, v/v), pH 3.2 | Not required | DAD | nih.gov |

| HILIC | Amide-bonded silica (B1680970) gel | Acetonitrile/Water (e.g., 20:80 v/v) | Not required | UV | iucr.org |

| GC | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Isobutyl chloroformate (IBCF) | MS, FID | gdut.edu.cnresearchgate.net |

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure. ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR details the carbon framework. For a closely related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the ¹H NMR spectrum in DMSO-d6 shows aromatic protons in the range of δ 7.22-8.11 ppm and a broad singlet for the N-H proton at approximately δ 12.81 ppm rsc.org. The ¹³C NMR spectrum for the same compound displays signals for the aromatic carbons between δ 127.12 and 144.98 ppm rsc.org. It is expected that the spectra for this compound would show similar characteristic peaks, with variations in the chemical shifts and splitting patterns of the phenyl protons due to the different substitution pattern (meta-chloro).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an imidazole-containing compound typically shows characteristic absorption bands. For example, the N-H stretching vibration is usually observed in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the imidazole ring appears around 1600 cm⁻¹, and the C-H stretching of the aromatic ring is observed above 3000 cm⁻¹ rsc.org. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.